molecular formula C17H22N2O2 B4017919 3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione

3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione

Cat. No. B4017919
M. Wt: 286.37 g/mol
InChI Key: HOBGPBJUXISYCM-UHFFFAOYSA-N
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Description

"3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione" is a compound with a complex molecular structure involving pyrrolidine and pyrrolidinedione groups. It is of interest due to its unique chemical and physical properties.

Synthesis Analysis

  • The synthesis of similar compounds involves complex procedures, often with multiple stereoisomers due to asymmetric centers in the structure. For instance, 6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a compound with related structure, exhibits a mixture of stereoisomers with varied pharmacological profiles (Howson et al., 1988).

Molecular Structure Analysis

  • X-ray crystallography and NMR spectroscopy are common techniques used for structural determination. The crystal and molecular structures of related compounds, like 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, provide insights into the planar and rigid bentrod-like conformations typical in such molecules (Koyano et al., 1986).

Chemical Reactions and Properties

  • Related compounds exhibit a range of chemical reactions, such as cycloaddition and rearrangement reactions, leading to the formation of pyrroles and other structures. For example, arylidene imines of α-amino esters undergo cycloaddition to form single 3-pyrroline cycloadducts (Grigg et al., 1990).

Physical Properties Analysis

  • The physical properties of such compounds are characterized by their solid-state structure and intermolecular interactions. For example, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, a related compound, features a planar conformation and hydrogen bonding interactions (Sharma et al., 2013).

Chemical Properties Analysis

  • The chemical properties of these compounds are often determined by their functional groups and stereochemistry. For instance, the acylation reactions and isomerization of similar compounds provide insight into their reactivity and stability (Jones et al., 1990).

properties

IUPAC Name

3-[cyclopropylmethyl(propyl)amino]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-10-18(12-13-8-9-13)15-11-16(20)19(17(15)21)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBGPBJUXISYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Cyclopropylmethyl(propyl)amino]-1-phenylpyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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